

Comprehensive Spectroscopic Profiling: 6,8-Dimethyl-4-hydroxy-2-phenylquinoline[1]

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Compound of Interest

Compound Name: 6,8-Dimethyl-4-hydroxy-2-phenylquinoline

CAS No.: 93315-54-9

Cat. No.: B11866405

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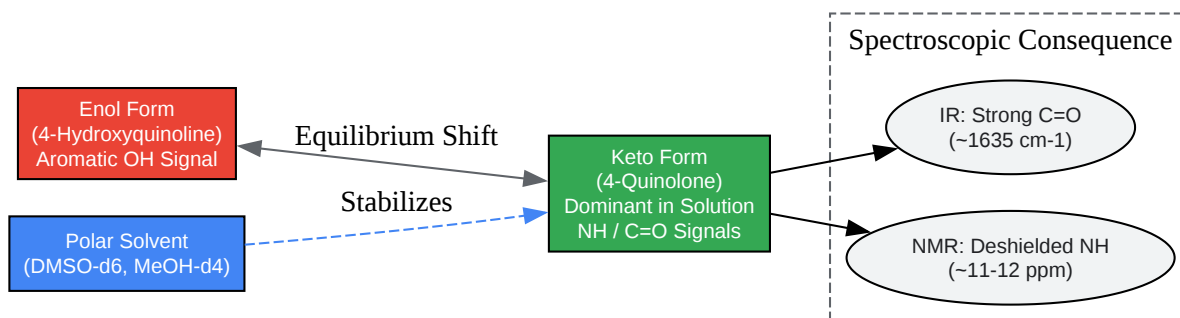
Executive Summary & Compound Identity

This guide provides a structural elucidation framework for **6,8-Dimethyl-4-hydroxy-2-phenylquinoline** (CAS: Analogous to 2-phenyl-4-quinolone series).[1] This compound is a pharmacophore scaffold often synthesized via the Conrad-Limpach reaction, involving the condensation of 2,4-dimethylaniline with ethyl benzoylacetate.[1]

Critical Structural Nuance (Tautomerism): Researchers must recognize that while the IUPAC name suggests a "4-hydroxy" (enol) structure, the compound exists predominantly as the 4-quinolone (keto) tautomer in the solid state and in polar solvents (DMSO, Methanol).

Spectroscopic data (NMR, IR) will reflect the keto-amine form rather than the enol-imine form.
[1]

Diagram 1: Tautomeric Equilibrium & Structural Logic



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Caption: The keto-enol tautomerism heavily favors the 4-quinolone form, dictating the presence of Amide-like spectral features.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Assignments are based on the 4-quinolone tautomer in DMSO-d

[1] The 6,8-dimethyl substitution pattern simplifies the benzenoid region, leaving only two protons (H-5 and H-7) in a meta relationship.[1]

H NMR Data (400 MHz, DMSO-d)

Position	Shift (, ppm)	Multiplicity	Integral	Coupling (, Hz)	Assignment Logic
NH	11.50 – 11.80	br s	1H	-	Lactam NH; highly deshielded by H-bonding.[1]
H-5	7.85 – 7.95	d (or br s)	1H	-	Peri-position to C=O (deshielded). Meta-coupled to H-7.
Ph-H	7.75 – 7.85	m	2H	-	Phenyl ortho protons.[1]
Ph-H	7.50 – 7.60	m	3H	-	Phenyl meta/para protons.[1]
H-7	7.30 – 7.40	d (or br s)	1H	-	Aromatic proton between two methyls.
H-3	6.25 – 6.35	s	1H	-	Characteristic quinolone olefinic proton.
8-Me	2.45 – 2.55	s	3H	-	Methyl at C-8 (sterically crowded near NH).[1]
6-Me	2.35 – 2.40	s	3H	-	Methyl at C-6.[1]

Key Diagnostic Signals:

- The H-3 Singlet (

6.30): This sharp singlet confirms the formation of the quinolone ring.^[1] Absence of this peak suggests incomplete cyclization.^[1]

- The H-5/H-7 Pattern: unlike unsubstituted quinolones, you will NOT see a complex ddd pattern.^[1] You will see two sharp signals (often appearing as singlets due to weak meta-coupling) corresponding to the protons on the substituted ring.^[1]

C NMR Data (100 MHz, DMSO-d)

Carbon Type	Shift (, ppm)	Assignment
C=O (C-4)	176.5 – 177.5	Carbonyl carbon (Quinolone core).
C=N (C-2)	149.5 – 150.5	Imine-like carbon attached to Phenyl.
C-Quat	140.0 – 142.0	Bridgehead carbons (C-8a). ^[1]
Ar-C	132.0 – 135.0	Phenyl C-1 / C-6 / C-8 (Methyl substituted). ^[1]
Ar-CH	126.0 – 130.0	Phenyl and Benzenoid CH (C-5, C-7). ^[1]
C-3	106.5 – 107.5	Characteristic high-field olefinic carbon. ^[1]
Me	20.5 – 21.5	Methyl carbons (C-6 and C-8). ^[1]

Infrared (IR) Spectroscopy

The IR spectrum is dominated by the "Vinylogous Amide" system. The absence of a standard ketone peak (>1700 cm

) and the presence of a lower frequency band confirms the quinolone structure.

Frequency (cm)	Vibration Mode	Description
3200 – 3400	(N-H)	Broad, medium intensity. Indicates the "lactam" form.[1] (OH stretch would be sharper/higher if enol).[1]
3050 – 3080	(C-H) Ar	Weak aromatic C-H stretches. [1]
2910 – 2980	(C-H) Alk	Methyl group C-H stretches (Distinct from non-methylated analogs).
1630 – 1645	(C=O)	Diagnostic: Quinolone carbonyl.[1] Lowered from 1680 due to conjugation with the N lone pair.[1]
1590 – 1610	(C=C)	Aromatic ring skeletal vibrations.
1550 – 1570	(N-H)	Amide II-like bending band.[1]

Mass Spectrometry (MS)

Molecular Formula: C

H

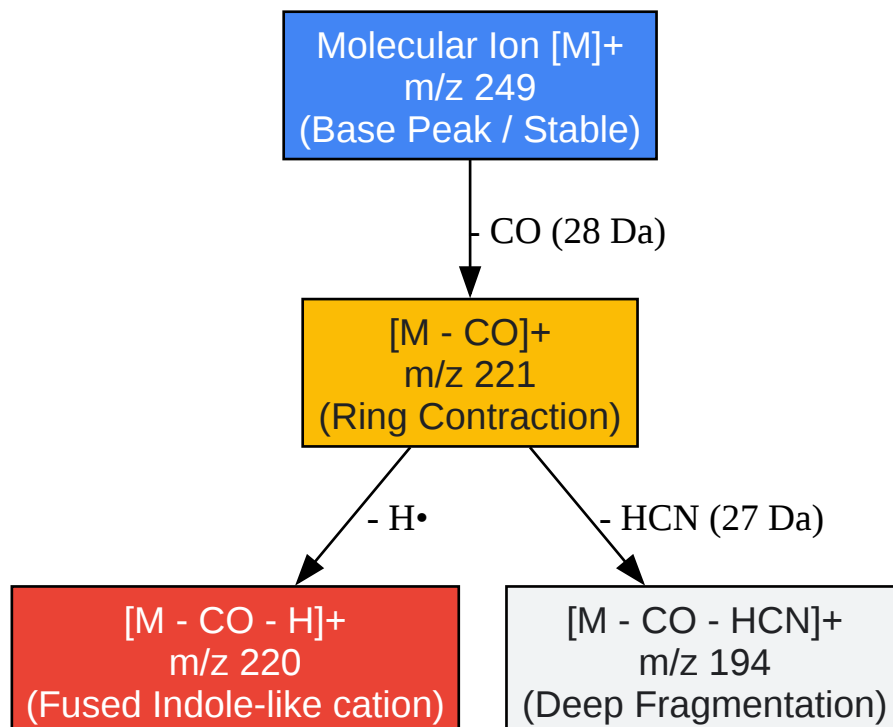
NO Molecular Weight: 249.31 g/mol

Fragmentation Pathway

Quinolones exhibit a highly specific fragmentation pattern involving the sequential loss of CO (Carbon monoxide) and HCN (Hydrogen cyanide) or CH

CN (Acetonitrile) due to the stability of the aromatic core.

Diagram 2: MS Fragmentation Logic



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Caption: The primary fragmentation pathway involves the expulsion of the carbonyl group followed by ring contraction.

Key MS Peaks (EI, 70 eV):

- m/z 249 [M]⁺: Base peak (100%). The aromatic quinolone system is extremely stable.[1]
- m/z 248 [M-H]⁺: Significant peak due to loss of NH proton or benzylic H.[1]
- m/z 221 [M-CO]⁺: Diagnostic loss of carbonyl.[1]
- m/z 77 [Ph]⁺: Phenyl cation fragment.[1]

Experimental Protocol: Synthesis & Isolation

To generate a valid sample for the above data, the Conrad-Limpach protocol is the standard.[1]

- Reactants: Mix 2,4-dimethylaniline (1.0 eq) and ethyl benzoylacetate (1.1 eq).

- Condensation (Step 1): Reflux in ethanol with catalytic HCl (or use molecular sieves) to form the enamine intermediate.[1] Isolate or carry through.
- Cyclization (Step 2): Heat the intermediate in a high-boiling solvent (e.g., Diphenyl ether) at 250°C for 15-30 mins. This thermal shock drives the elimination of ethanol and ring closure. [1]
- Workup: Cool the mixture. Dilute with hexane/petroleum ether.[1] The product (**6,8-Dimethyl-4-hydroxy-2-phenylquinoline**) will precipitate as a solid.[1] Filter and wash to remove the high-boiling solvent.[1]
- Purification: Recrystallize from Ethanol/DMF.

References

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Sources

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